molecular formula C16H17N B2568857 3,3-Diphenylpyrrolidine CAS No. 28168-78-7

3,3-Diphenylpyrrolidine

Katalognummer B2568857
CAS-Nummer: 28168-78-7
Molekulargewicht: 223.319
InChI-Schlüssel: LBUQNQBKDPMBFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Diphenylpyrrolidine is a nitrogen-containing heterocyclic compound with the chemical formula C₁₆H₁₇N . It belongs to the pyrrolidine family and features a five-membered ring structure. The presence of two phenyl groups attached to the pyrrolidine ring contributes to its unique properties and potential applications .


Synthesis Analysis

The synthesis of 3,3-Diphenylpyrrolidine involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Researchers have reported various synthetic strategies, detailing reaction conditions and yields. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has been explored .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity, with chiral carbons. Different stereoisomers and spatial orientations of substituents can significantly impact the biological profile of drug candidates. Understanding the 3D arrangement of atoms within the molecule is crucial for drug design and binding interactions with enantioselective proteins .


Chemical Reactions Analysis

While specific chemical reactions involving 3,3-Diphenylpyrrolidine may vary, its reactivity can be explored through functional group transformations, ring-opening reactions, and derivatization. Investigating its behavior under different conditions provides insights into its potential applications .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectroscopic Features: Investigate using NMR, IR, and UV-Vis spectroscopy .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

3,3-Diphenylpyrrolidine derivatives have been studied for their anticonvulsant activity. Brine and Boldt (1983) synthesized six derivatives and found that one of them, (+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride, showed effectiveness in protecting mice against seizures induced by maximal electroshock at a 30-mg/kg dose level (Brine & Boldt, 1983).

Structural Analysis and Acid Dissociation Constants

Nural (2017) conducted a study on 5,5-diphenylpyrrolidine N -aroylthioureas derivatives, using various techniques such as NMR, FTIR spectroscopy, and mass spectrometry for structural analysis. The acid dissociation constants of these compounds were determined using the Hyperquad computer program, which analyzed data from potentiometric titration in dimethyl sulfoxide–water hydroorganic solvent (Nural, 2017).

Antimicrobial and Antineoplastic Activities

Saudi, El Semary, and El Sawaf (2002) synthesized 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones and evaluated them for their antimicrobial and antineoplastic activities. The compounds showed both types of activities, highlighting their potential in pharmaceutical applications (Saudi, El Semary & El Sawaf, 2002).

Enantioselective Synthesis in Amino Acids

Liu et al. (2008) developed a novel synthesis method for optically active anti-beta-substituted gamma,delta-unsaturated amino acids. This method involved a thio-Claisen rearrangement using a 2,5-diphenylpyrrolidine as a chiral auxiliary, demonstrating good yields and high diastereoselectivities and enantioselectivities (Liu et al., 2008).

Pharmacological Evaluation for Alpha-Adrenoceptors

Kulig et al. (2009) synthesized a series of novel arylpiperazines bearing a 3,3-diphenylpyrrolidin-2-one fragment. These were evaluated for their binding affinity for alpha(1)- and alpha(2)-adrenoceptors, along with their antiarrhythmic, and antihypertensive activities. This research provides insights into the potential of these compounds in cardiovascular pharmacology (Kulig et al., 2009).

Cyclometalation with Organometallic Complexes

Feghali et al. (2013) explored the cyclometalation of (2R,5R)-2,5-diphenylpyrrolidine with half-sandwich iridium(III) and rhodium(III) complexes. This research provides valuable insights into the application of 3,3-diphenylpyrrolidines in organometallic chemistry and potential catalyst design (Feghali et al., 2013).

Eigenschaften

IUPAC Name

3,3-diphenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-14(8-4-1)16(11-12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUQNQBKDPMBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenylpyrrolidine

Synthesis routes and methods I

Procedure details

In a 500 mL flask containing 3,3-diphenylpyrrolidine-2-one (5.00 g, 21 mmol; Example 1A) as a suspension in ether (300 mL) was added lithium aluminum hydride (2.0 M in tetrahydrofuran, 24 mL, 48 mmol) slowly via syringe under nitrogen. The reaction was refluxed overnight, cooled to room temperature, and then carefully quenched by the slow addition of 1 N NaOH (60 mL). The reaction was diluted with ethyl acetate (200 mL) and filtered through a pad of diatomaceous earth. The organic phase was separated, concentrated, and the residue purified over silica gel eluting with 95:5 dichloromethane/methanol to give the title compound. MS (DCI+) m/z 224 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of LiAlH4 (560 mg, 14.75 mmol) in THF (50 mL) is cooled at 0° C. and a solution of 4-bromo-2,2-diphenylbutyronitrile (1.50 g, 5 mmol) in THF (20 mL) is slowly added. The mixture is stirred at r.t. for 15 h, carefully quenched with MeOH and NaHCO3 and filtered. The filtrate is evaporated, the residue taken up in CH2Cl2 (100 mL) and washed with sat. aq. Na2CO3. (50 mL). The aq. phase is re-extracted with CH2Cl2 (2×50 mL) and the combined organic extracts are dried (Na2SO4), filtered and evaporated. The residue is purified by reversed phase MPLC to provide the title compound.
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.